molecular formula C15H17N3O6S B2949905 ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 956938-60-6

ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2949905
CAS No.: 956938-60-6
M. Wt: 367.38
InChI Key: ZCVXDSYJAYDTSD-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS: 956938-60-6) is a pyrazole derivative characterized by a substituted sulfonyl group and an ethyl ester. Its molecular formula is C₁₅H₁₇N₃O₆S, with a molecular weight of 367.4 g/mol . Key structural features include:

  • 3,5-Dimethyl groups on the pyrazole ring.
  • A 2-methyl-5-nitrophenylsulfonyl substituent at position 1.
  • An ethyl ester at position 3.

The nitro and sulfonyl groups confer strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The compound is discontinued commercially , but its synthesis likely involves sulfonation and esterification steps, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-(2-methyl-5-nitrophenyl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S/c1-5-24-15(19)14-10(3)16-17(11(14)4)25(22,23)13-8-12(18(20)21)7-6-9(13)2/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVXDSYJAYDTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate (CAS: 956938-60-6) is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on a synthesis of available research findings, highlighting its antimicrobial properties, anti-inflammatory effects, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O6SC_{15}H_{17}N_{3}O_{6}S with a molecular weight of approximately 367.377 g/mol. The structure comprises a pyrazole ring substituted at positions 3 and 5 with methyl groups and a sulfonyl group linked to a nitrophenyl moiety, which is critical for its biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of pyrazole derivatives, including this compound. A notable study reported that related pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further emphasizes the potential therapeutic applications in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazoles have been widely documented. In one study, several derivatives were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to this compound showed up to 93% inhibition of IL-6 at a concentration of 10 μM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may possess significant anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

Emerging evidence points towards the anticancer potential of pyrazole derivatives. In vitro studies have indicated that certain pyrazole compounds can inhibit cancer cell proliferation effectively. For example, related compounds were tested against various cancer cell lines and displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin . The presence of specific substituents on the pyrazole ring appears critical for enhancing cytotoxicity against cancer cells.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity Related Compounds Findings
AntimicrobialPyrazole derivativesMIC values as low as 0.22 μg/mL against S. aureus
Anti-inflammatoryVarious pyrazolesUp to 93% inhibition of IL-6 at 10 μM
AnticancerPyrazole analogsIC50 values lower than doxorubicin in multiple cancer cell lines

Scientific Research Applications

Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C15H17N3O6S and a molecular weight of 367.4 g/mol . It is also known by other names such as ethyl 3,5-dimethyl-1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole-4-carboxylate and AKOS005090734 .

Chemical Properties and Identifiers

  • IUPAC Name: ethyl 3,5-dimethyl-1-(2-methyl-5-nitrophenyl)sulfonylpyrazole-4-carboxylate
  • InChI: InChI=1S/C15H17N3O6S/c1-5-24-15(19)14-10(3)16-17(11(14)4)25(22,23)13-8-12(18(20)21)7-6-9(13)2/h6-8H,5H2,1-4H3
  • InChIKey: ZCVXDSYJAYDTSD-UHFFFAOYSA-N
  • SMILES: CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=C(C=CC(=C2)N+[O-])C)C
  • CAS Number: 956938-60-6
  • Molecular Formula: C15H17N3O6S
  • Molecular Weight: 367.4 g/mol

Potential Anticancer Applications of Pyrazole Derivatives

Pyrazole derivatives exhibit diverse pharmacological activities, including anti-inflammatory, antipyretic, and analgesic properties, with notable anticancer effects . These compounds have been explored for their potential as CDK2 inhibitors .

  • CDK2 Inhibition: Several studies have focused on synthesizing pyrazole derivatives and assessing their antitumor activities, particularly their effects on CDK2/cyclin E and Abl kinases .
  • Antiproliferative Effects: Pyrazole derivatives have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7, K-562, Hela, and HCT116 .
  • Cell Cycle Arrest and Apoptosis: Certain pyrazole compounds induce cell cycle arrest and apoptosis in cancer cell lines, indicating their potential to disrupt cancer cell growth . For instance, compound St.4 induces S phase arrest in Hela cells, while St.5 induces G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .
  • HDAC Inhibition: Pyrazole carboxamides have shown excellent inhibitory activities against histone deacetylase (HDAC) . Compounds St.9 and St.10 significantly suppressed the migration of A375 and H460 cells and induced cell cycle arrest in the G2/M phase, promoting apoptosis .
  • COX-2 Inhibition: Diaryl pyrazole compounds with a methylsulfonyl group could potentially be developed as effective inhibitors of CDK2 and cyclooxygenase-2 (COX-2), possessing anticancer properties . Compound St.11 induced apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle and reducing the levels of anti-apoptotic Bcl-2 expression while increasing pro-apoptotic Bax expression .

Discontinued Product

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and analogs:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number
Ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate 3-CH₃, 5-CH₃, 1-(2-methyl-5-nitrophenylsulfonyl), 4-COOEt Nitro, sulfonyl, ester 367.4 956938-60-6
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 5-NH₂, 1-(4-fluorophenyl), 4-COOEt Amino, fluoro, ester 249.24 138907-68-3
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate 5-NH₂, 1-(4-methylphenylsulfonyl), 4-COOEt Amino, sulfonyl, ester 337.37 Not provided
Ethyl 3,5-dibromo-1-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)-1H-pyrazole-4-carboxylate 3-Br, 5-Br, 1-(dioxane-methyl), 4-COOEt Bromo, dioxane, ester 426.10 2758165-93-2
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro and sulfonyl groups enhance electrophilicity, making it suitable for nucleophilic substitution reactions. In contrast, amino groups in analogs (e.g., 138907-68-3) increase nucleophilicity .

Physical and Chemical Properties

Property Target Compound (956938-60-6) Ethyl 5-Amino-1-(4-Fluorophenyl) Analogue (138907-68-3) Ethyl 5-Amino-1-(4-Methylphenylsulfonyl) Analogue
Purity ≥95% 97% Not reported
Melting Point Not reported 153–154°C Not reported
Solubility Likely low in water (nitro/sulfonyl) Higher in polar solvents (amino group) Moderate (sulfonyl enhances polarity)
Notes:
  • The nitro group in the target compound may reduce aqueous solubility compared to amino-containing analogs .
  • Commercial availability varies: The target compound is discontinued , while others (e.g., 138907-68-3) are sold in gram quantities .

Q & A

Q. What synthetic strategies are commonly employed for preparing ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate?

The synthesis typically involves two key steps:

  • Cyclocondensation : Ethyl acetoacetate derivatives react with hydrazine or substituted hydrazines under reflux in acetic acid to form the pyrazole core .
  • Sulfonylation : The pyrazole nitrogen is sulfonylated using 2-methyl-5-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C. Purification via flash column chromatography (hexane:ethyl acetate gradient) yields the final product .

Q. How is the purity and structural identity of this compound validated?

  • Chromatography : TLC (silica gel, UV detection) monitors reaction progress. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Spectroscopy : 1H/13C NMR identifies substituents (e.g., methyl, nitro, sulfonyl groups). IR spectroscopy confirms ester (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) functionalities .
  • Mass Spectrometry : LC-MS provides molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol or THF is preferred due to the compound’s moderate polarity. Slow evaporation at 4°C yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Graph set analysis (Etter’s methodology) reveals directional interactions:

  • The sulfonyl oxygen acts as a hydrogen-bond acceptor, forming R₂²(8) motifs with adjacent NH or CH groups.
  • Nitro groups participate in weaker C–H···O interactions, stabilizing layered packing. Such patterns are critical for predicting solubility and stability .

Q. What challenges arise in refining its crystal structure using SHELX software?

  • Anisotropy : The nitro group’s electron density requires anisotropic displacement parameters (ADPs). SHELXL’s TWIN and BASF commands address twinning in high-symmetry space groups .
  • Validation : R factors (<5%), residual density maps, and PLATON checks ensure model accuracy .

Q. How can computational methods predict its bioactivity against bacterial targets?

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with bacterial enzymes (e.g., DNA gyrase). The sulfonyl and nitro groups show high affinity for hydrophobic pockets .
  • DFT Calculations : Optimized geometries (B3LYP/6-31G*) correlate with experimental bond lengths (±0.02 Å) and electrostatic potential maps .

Q. What strategies mitigate regioselectivity issues during sulfonylation?

  • Steric Effects : The less hindered pyrazole nitrogen (N1 vs. N2) is preferentially sulfonylated.
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro) on the sulfonylating agent direct reactivity.
  • Kinetic Control : Low temperatures (0–25°C) favor selective mono-sulfonylation .

Q. How does the nitro group impact stability under physiological conditions?

  • Hydrolytic Stability : Nitro groups resist hydrolysis at pH 7.4 but degrade under acidic/alkaline conditions. Accelerated stability studies (40°C/75% RH) quantify degradation pathways .
  • Photodegradation : UV-Vis spectroscopy tracks nitro-to-amine reduction under light exposure, requiring dark storage .

Methodological Considerations

Q. Which analytical techniques resolve conflicting spectral data (e.g., overlapping NMR peaks)?

  • 2D NMR : HSQC and HMBC distinguish methyl and aromatic protons. NOESY identifies spatial proximity between the sulfonyl group and pyrazole methyl .
  • X-ray Powder Diffraction : Differentiates polymorphs if recrystallization conditions vary .

Q. How are structure-activity relationships (SARs) evaluated for antibacterial applications?

  • In Vitro Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli with ciprofloxacin as a control.
  • SAR Trends : Electron-withdrawing groups (nitro, sulfonyl) enhance activity, while ester hydrolysis reduces efficacy .

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